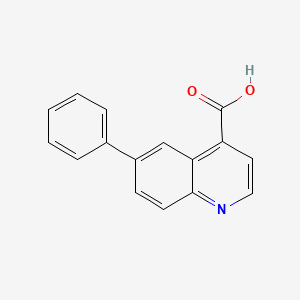

6-Phenylquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H11NO2 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

6-phenylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C16H11NO2/c18-16(19)13-8-9-17-15-7-6-12(10-14(13)15)11-4-2-1-3-5-11/h1-10H,(H,18,19) |

InChI Key |

BAHAQHNXBOUTIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CN=C3C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Phenylquinoline 4 Carboxylic Acid and Its Derivatives

Classical and Established Synthetic Approaches

Several venerable and well-established reactions have long served as the primary means for synthesizing quinoline-4-carboxylic acids. These methods, while foundational, continue to be relevant and are often the subject of modification to improve their efficiency and scope.

Doebner Reaction and its Variants

The Doebner reaction, first reported in 1887, is a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. iipseries.orgnih.govsci-hub.se This method is valued for its operational simplicity and the direct formation of the carboxylic acid functionality at the 4-position of the quinoline (B57606) ring. iipseries.orgsci-hub.se

The reaction typically proceeds by the initial formation of a Schiff base from the aniline and aldehyde, which then undergoes a condensation reaction with the enol or enolate of pyruvic acid, followed by cyclization and aromatization to furnish the final product. However, the classical Doebner reaction can be limited by low yields and the formation of by-products. sci-hub.sebohrium.com To address these limitations, various modifications have been introduced, including the use of different catalysts and solvent systems. For instance, the use of Lewis acids or trifluoroacetic acid has been shown to improve reaction outcomes. nih.govnih.gov

Recent advancements have focused on developing more environmentally benign conditions. One such development is the use of ytterbium perfluorooctanoate [Yb(PFO)3] as a catalyst in water, which allows for good yields and catalyst recycling. researchgate.net The order of reactant addition has also been identified as a critical parameter influencing the product distribution, with the pre-formation of an adduct between pyruvic acid and the aldehyde sometimes favoring the desired quinoline product. sci-hub.se

| Reactants | Catalyst/Conditions | Product | Key Features |

| Aniline, Aldehyde, Pyruvic Acid | Typically acid-catalyzed (e.g., HCl, H2SO4) | Quinoline-4-carboxylic acid | Three-component, direct formation of carboxylic acid |

| Aniline derivatives, Benzaldehyde (B42025), Pyruvic Acid | Ytterbium perfluorooctanoate [Yb(PFO)3], Water | 2-Arylquinoline-4-carboxylic acid derivatives | Environmentally friendly, catalyst can be recycled. researchgate.net |

| Aniline, 2-Nitrobenzaldehyde (B1664092), Pyruvic Acid | Acetic acid (solvent and catalyst) | 2-(2-Nitrophenyl)-quinoline-4-carboxylic acid | Avoids the need for stronger acids like trifluoroacetic acid. nih.gov |

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Formation

The Pfitzinger reaction provides an alternative and widely used route to quinoline-4-carboxylic acids, particularly for the synthesis of 2-substituted derivatives. researchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide. wikipedia.orgjocpr.com

The mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This is followed by the condensation of the aniline moiety with the carbonyl compound to form an imine or enamine, which then undergoes intramolecular cyclization and dehydration to afford the quinoline-4-carboxylic acid. wikipedia.org The Pfitzinger reaction is versatile, allowing for the synthesis of a broad range of substituted quinoline-4-carboxylic acids by varying both the isatin and the carbonyl reactant. jocpr.comui.ac.id

Modifications to the Pfitzinger reaction have been explored to enhance its utility. For example, performing the reaction in a mixture of glacial acetic acid and concentrated HCl has been used for the synthesis of specific derivatives like 6-nitro-2-phenylquinoline-4-carboxylic acid. researchgate.net

| Isatin Derivative | Carbonyl Compound | Base/Conditions | Product |

| Isatin | Acetophenone | Potassium hydroxide, Ethanol (B145695) | 2-Phenylquinoline-4-carboxylic acid |

| 5-Nitroisatin | Acetophenone | Glacial acetic acid, conc. HCl | 6-Nitro-2-phenylquinoline-4-carboxylic acid. researchgate.net |

| Isatin | Various ketones | Potassium hydroxide, Ethanol, Water | 2,3-Disubstituted-quinoline-4-carboxylic acids |

Skraup-Doebner Synthesis and Mechanistic Insights

The Skraup synthesis is a classic method for producing quinolines, typically involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org A related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones. iipseries.org While the Skraup synthesis itself does not directly yield quinoline-4-carboxylic acids, the principles of cyclization are relevant to the broader family of quinoline syntheses.

Mechanistic studies of the Skraup and Doebner-von Miller reactions have provided valuable insights into the cyclization process. It is understood that these reactions proceed through the formation of an α,β-unsaturated carbonyl compound in situ, which then undergoes a Michael-type addition with the aniline. Subsequent cyclization and oxidation lead to the quinoline ring system. nih.gov Isotopic labeling studies have suggested a fragmentation-recombination mechanism in some cases, where the initial adduct may fragment before recombining to form the final product. nih.gov

Friedländer Condensation for Quinoline Ring Formation

The Friedländer synthesis is a fundamental method for constructing the quinoline ring system, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgorganic-chemistry.orgjk-sci.com This reaction can be catalyzed by either acids or bases. jk-sci.com

The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclodehydration to form the quinoline ring. wikipedia.org While the classic Friedländer synthesis does not inherently produce a carboxylic acid at the 4-position, it is a powerful tool for creating the core quinoline structure. The Pfitzinger reaction can be considered an extension of the Friedländer synthesis, where isatin serves as the source of the 2-aminoaryl carbonyl compound. organicreactions.orgscispace.com

Modern Synthetic Strategies and Innovations

Contemporary synthetic efforts have focused on improving the efficiency, atom economy, and environmental footprint of quinoline-4-carboxylic acid synthesis.

Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly valued in modern organic synthesis for their ability to construct complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic operations and waste generation. The Doebner reaction is a prime example of a classical MCR for synthesizing quinoline-4-carboxylic acids. nih.gov

Modern innovations in this area often involve the development of novel catalysts to improve the efficiency and substrate scope of these reactions. For example, the use of Lewis acid catalysts in Doebner-type reactions has been shown to be effective. nih.gov Furthermore, protocols have been developed to perform these reactions under greener conditions, such as in water or under microwave irradiation, which can significantly reduce reaction times and the use of volatile organic solvents. researchgate.netresearchgate.net These modern MCR approaches offer a powerful and sustainable platform for the synthesis of diverse libraries of 6-phenylquinoline-4-carboxylic acid derivatives and other analogs for various applications.

Catalytic Approaches in Quinoline Synthesis

The synthesis of the quinoline scaffold, a core structure in many pharmacologically active compounds, has been significantly advanced through the development of innovative catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and environmental compatibility over traditional methods.

Transition Metal-Catalyzed C-H Activation Pathways (e.g., Rhodium, Ruthenium, Cobalt, Silver)

Transition metal catalysis has revolutionized organic synthesis by enabling the direct functionalization of otherwise inert C-H bonds. This atom-economical strategy avoids the need for pre-functionalization of starting materials, streamlining synthetic routes to complex molecules like this compound and its analogs.

Rhodium (Rh): Rhodium catalysts are highly effective for the C-H activation and functionalization of N-heterocyclic compounds. yale.edu Studies have shown that rhodium(I) complexes can selectively activate specific C-H bonds in the quinoline ring system. nih.gov For instance, the activation of the heteroring is generally preferred over the carbocycle, with the specific position of activation (e.g., C2 or C4) being influenced by substituents on the quinoline core. nih.gov While many applications focus on building C-C or C-N bonds, these fundamental C-H activation principles are foundational for developing syntheses of substituted quinolines. nih.govnih.gov Rhodium(III) catalysis, in particular, has been used in the annulation of imines with alkynes to construct various N-heterocycles, a strategy with potential applications for quinoline synthesis. yale.edu

Ruthenium (Ru): Ruthenium-catalyzed C-H functionalization offers a cost-effective and versatile alternative for quinoline synthesis. Carboxylate groups, such as the one in quinoline-4-carboxylic acid, can act as directing groups for C-H arylation, although this is less common than with other directing groups. acs.org More established is the use of directing groups like 8-aminoquinoline (B160924) to guide the Ru-catalyzed oxidative annulation of benzamides with alkynes, leading to the formation of isoquinolones. nih.gov This demonstrates ruthenium's capacity to mediate C-H activation/cyclization cascades to build heterocyclic cores related to the quinoline framework. nih.gov

Cobalt (Co): As a more abundant and economical first-row transition metal, cobalt has gained significant attention for C-H activation catalysis. acs.org Cobalt(III)-catalyzed systems, often directed by an 8-aminoquinoline auxiliary, can effectively couple sp² C-H bonds with alkenes. acs.org These reactions are characterized by their mild conditions, often proceeding at room temperature and using air as the oxidant, showcasing excellent functional group tolerance. acs.orgrsc.org The development of enantioselective cobalt-catalyzed C-H activation, enabled by cooperation with chiral carboxylic acids, further broadens the utility of this approach for creating complex chiral quinoline derivatives. nih.govsnnu.edu.cn

Silver (Ag): In the context of C-H activation for quinoline synthesis, silver salts are most frequently employed as an oxidant rather than the primary catalyst. nih.gov In many palladium-catalyzed C-H activation cycles, a silver salt is required to reoxidize the active Pd(0) species back to the catalytically active Pd(II) state, thus regenerating the catalyst. nih.gov While silver catalysts are known to mediate other transformations, such as carboxylations with CO2, their primary role in the C-H functionalization pathways leading to quinolines is typically that of a stoichiometric oxidant in catalytic cycles involving other transition metals like palladium or rhodium. nih.govrsc.org

Organocatalysis and Metal-Free Protocols

In a move towards more sustainable and cost-effective synthesis, metal-free and organocatalytic approaches have been developed. These methods avoid the use of expensive and potentially toxic heavy metals.

The Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, can be effectively promoted by organocatalysts. mdpi.comnih.gov p-Toluenesulfonic acid (p-TSA), a simple, non-hazardous, and readily available Brønsted acid, has been shown to be an efficient organocatalyst for this one-pot, three-component reaction. researchgate.nettandfonline.com This approach offers good yields and simplifies the work-up process. researchgate.net

Another significant metal-free approach is the Friedländer synthesis. Recent advancements include the use of novel heterogeneous catalysts, such as Brønsted acid-functionalized graphitic carbon nitride (g-C3N4), which demonstrates remarkable catalytic activity and recyclability under mild, solvent-free conditions. nih.gov These protocols represent a significant step forward in the metal-free synthesis of the quinoline core. mdpi.com

Heterogeneous Catalysis and Catalyst Reusability (e.g., Ionically Tagged Magnetic Nanoparticles)

Heterogeneous catalysts offer significant advantages, particularly in terms of catalyst recovery and reusability, which are key principles of green chemistry. nih.gov Magnetic nanoparticles (MNPs) have emerged as excellent supports for catalysts due to their high surface area and the ease with which they can be separated from the reaction mixture using an external magnet. nih.govresearchgate.net

A novel catalyst consisting of ionically tagged magnetic nanoparticles bearing urea (B33335) linkers (Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride) has been designed and successfully applied to the synthesis of 2-aryl-quinoline-4-carboxylic acids. nih.govacs.org This catalyst effectively promotes the one-pot condensation of aryl aldehydes, pyruvic acid, and an amine under solvent-free conditions. nih.govacs.org A key advantage of this system is its excellent reusability. The catalyst can be recovered magnetically and reused for multiple reaction cycles with only a marginal decrease in its catalytic activity. researchgate.net

Catalyst Reusability in the Synthesis of 2-aryl-quinoline-4-carboxylic acid

| Catalyst Run | Yield (%) |

|---|---|

| Fresh | 93 |

| Run 2 | 92 |

| Run 3 | 90 |

| Run 4 | 89 |

| Run 5 | 89 |

Data adapted from studies on ionically tagged magnetic nanoparticle catalysts, showing high yields maintained over five consecutive runs. nih.govacs.org

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org

Solvent-Free Conditions

Performing reactions under solvent-free, or neat, conditions is a core tenet of green chemistry. It eliminates the environmental and economic costs associated with solvent purchase, purification, and disposal. Several modern synthetic routes to quinoline-4-carboxylic acids have been optimized to run without a solvent.

The aforementioned synthesis using ionically tagged magnetic nanoparticles is a prime example, proceeding efficiently at 80°C under solvent-free conditions. nih.govacs.org Similarly, metal-free heterogeneous catalysts, like functionalized graphitic carbon nitride, have shown maximum quinoline yield under solvent-free conditions at 100°C. nih.gov These methods not only reduce waste but can also, in some cases, accelerate reaction rates.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net Compared to conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. rsc.orgnih.gov

This technology has been successfully applied to the synthesis of this compound and its derivatives through classic reactions like the Doebner and Pfitzinger reactions. mdpi.comresearchgate.net For instance, the p-TSA catalyzed Doebner reaction can be completed in just 3 minutes under microwave irradiation at 80°C, affording good to excellent yields. researchgate.netrsc.org This stands in stark contrast to conventional methods that can require several hours of refluxing. nih.gov The synthesis of various quinoline-4-carboxylic acids has been shown to be more efficient in terms of both time and yield when conducted under microwave irradiation. researchgate.net

Comparison of Conventional vs. Microwave-Assisted Synthesis of a Quinoline-4-Carboxylic Acid Derivative

| Method | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | p-TSA | 3 hours | 85% | tandfonline.com |

| Microwave Irradiation | p-TSA | 3 minutes | 80% | rsc.org |

Comparison of a Doebner reaction to synthesize a quinoline-4-carboxylic acid derivative, highlighting the significant reduction in reaction time with microwave assistance.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for modulating its chemical and biological properties. Strategies have been developed to introduce a wide array of substituents at both the phenyl and quinoline moieties, as well as to form complex molecular hybrids.

Strategies for Substitution at the Phenyl Moiety

Substitution on the C2-phenyl ring is a common strategy to explore structure-activity relationships. A versatile approach involves the Doebner reaction using substituted anilines and benzaldehydes. For example, a series of 2-(2'-substituted)-phenyl-quinoline-4-carboxylic acid derivatives were synthesized starting from aniline and 2-nitrobenzaldehyde via the Doebner reaction. nih.gov This initial product, 2-(2-nitrophenyl)-quinoline-4-carboxylic acid, serves as a versatile intermediate. nih.gov The nitro group can be subsequently reduced to an amine, which can then be acylated or undergo other transformations to introduce diverse functionalities. nih.govnih.gov

Another powerful method for introducing diversity at the phenyl group is the Suzuki reaction. This cross-coupling reaction allows for the formation of carbon-carbon bonds on suitable precursors, expanding the range of accessible analogues beyond what is available from commercially available acetophenones for Pfitzinger or Doebner reactions. nih.gov

Modifications of the Quinoline Ring (e.g., 6-substituted, 2-substituted)

Modifications to the quinoline ring itself are critical for optimizing molecular properties. The C6 position of the quinoline core has been identified as a key site for substitution to potentially improve potency and metabolic stability of bioactive molecules. nih.gov For instance, the synthesis of 6-fluoro-2-[4-(morpholinomethyl)phenyl]quinoline-4-carboxylic acid demonstrates targeted modification at this position. acs.org The classic Doebner and Pfitzinger reactions are readily adapted for this purpose by using appropriately substituted anilines or isatins, respectively. nih.gov For example, using substituted anilines in a one-pot, three-component reaction with benzaldehyde and pyruvic acid under microwave irradiation with a p-toluenesulfonic acid catalyst can efficiently produce various substituted quinoline-4-carboxylic acids. researchgate.net

Derivatization at the C2 position is often achieved by modifying the starting materials in a Doebner reaction. nih.gov Furthermore, the carboxylic acid at the C4 position can be converted to an amide, and subsequent reactions can be performed on other parts of the molecule, such as nucleophilic aromatic substitution on a pre-installed leaving group at the C2 position. acs.org

Formation of Conjugates and Hybrid Molecules (e.g., Quinoline-Triazole Conjugates, Mannich Bases)

To explore new chemical space and biological activities, this compound and its derivatives are often used as scaffolds to create more complex conjugates and hybrid molecules.

Mannich Bases: 2-Phenylquinoline-4-carboxylic acid can be synthetically modified at the carboxyl group and then subjected to a Mannich reaction to produce various Mannich bases. nih.gov This involves the aminoalkylation of an active hydrogen compound, leading to molecules that often exhibit interesting pharmacological properties.

Chalcone (B49325) Hybrids: Novel quinoline-4-carboxylic acid-chalcone hybrids have been synthesized via Claisen-Schmidt condensation. nih.gov This typically involves a ketone precursor synthesized through the Pfitzinger reaction, which is then derivatized at another position on the quinoline ring before condensation with an appropriate aldehyde to form the chalcone moiety. nih.gov

HDAC Inhibitor Conjugates: The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been incorporated as the "cap" moiety in the design of histone deacetylase (HDAC) inhibitors. nih.govfrontiersin.org In these conjugates, the quinoline structure is connected via a linker (e.g., a phenylpiperazine group) to a zinc-binding group (ZBG) such as hydroxamic acid or a hydrazide. nih.govfrontiersin.org

| Hybrid/Conjugate Type | Synthetic Strategy | Key Intermediate | Resulting Molecule | Ref |

| Mannich Base | Modification of COOH, Mannich Reaction | 2-Phenylquinoline-4-carboxylic acid | N-Mannich bases of 2-phenylquinoline-4-carboxamide | nih.gov |

| Chalcone Hybrid | Pfitzinger Reaction, Claisen-Schmidt Condensation | 3-acetyl-2-phenylquinoline-4-carboxylic acid | Quinoline-4-carboxylic acid-chalcone hybrids | nih.gov |

| HDAC Inhibitor | Amide Coupling | 2-Substituted phenylquinoline-4-carboxylic acid | Quinoline-based HDAC inhibitors | nih.govfrontiersin.org |

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes.

Investigation of Reaction Intermediates and Pathways

The mechanisms of the cornerstone Pfitzinger and Doebner reactions have been investigated to elucidate the reaction pathways.

Pfitzinger Reaction: A plausible mechanism for the Pfitzinger reaction begins with the base-catalyzed hydrolysis of isatin to form an isatinate salt. researchgate.net This intermediate then undergoes an aldol-type condensation with the enolate of the ketone (e.g., acetophenone). researchgate.net The resulting adduct subsequently undergoes an intramolecular cyclization, followed by dehydration and acidification to yield the final quinoline-4-carboxylic acid product. researchgate.net

Doebner Reaction: The Doebner reaction is believed to proceed through the formation of a Schiff base from the reaction of the aniline and benzaldehyde. This is followed by a Michael-type addition of the enolate of pyruvic acid to the Schiff base. Subsequent cyclization and dehydration/aromatization lead to the formation of the quinoline ring. The reaction pathway can be influenced by the choice of catalyst and reaction conditions. nih.gov

These mechanistic insights are crucial for developing more efficient and greener synthetic protocols, for example, by using microwave irradiation or novel catalysts to shorten reaction times and improve yields. researchgate.net

Elucidation of Regioselectivity and Stereoselectivity

The synthesis of substituted quinolines, including this compound, often presents challenges in controlling the orientation of substituent groups on the heterocyclic ring system, an issue known as regioselectivity. The final substitution pattern is heavily influenced by the chosen synthetic route and the electronic and steric properties of the precursors.

Classic methods like the Doebner, Pfitzinger, and Combes reactions provide the foundational routes to quinoline-4-carboxylic acids, with the regiochemical outcome being a direct consequence of the reaction mechanism. nih.govwikipedia.orgresearchgate.net

Doebner Reaction : This reaction combines an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.govsci-hub.se Studies on the Doebner reaction have shown that the cyclization step is regioselective. For instance, in the synthesis of 2-methylquinoline-4-carboxylic acid derivatives from substituted anilines and pyruvic acid, it was found that ring closure preferentially occurs at the position with less steric hindrance. sci-hub.se Furthermore, the electronic nature of the substituents on the aniline precursor plays a critical role; anilines possessing electron-donating groups are generally required for the successful synthesis of these derivatives. sci-hub.se

Combes Quinoline Synthesis : This method involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org Research into the Combes synthesis using substituted trifluoromethyl-β-diketones and various anilines has provided significant insight into the factors governing regioselectivity. The formation of either 2-CF₃- or 4-CF₃-quinoline regioisomers is determined by a combination of steric and electronic effects. Key findings indicate:

Increasing the steric bulk of the substituent on the diketone favors the formation of 2-CF₃-quinolines. wikipedia.org

The use of methoxy-substituted anilines (electron-donating) also directs the reaction towards the 2-CF₃ regioisomer. wikipedia.org

Conversely, using anilines with electron-withdrawing groups like chloro- or fluoro-substituents results in the 4-CF₃ regioisomer being the major product. wikipedia.org

Pfitzinger Reaction : This reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound under basic conditions. researchgate.netwikipedia.org The mechanism involves the hydrolysis of isatin to an intermediate keto-acid, which then reacts with the carbonyl compound. wikipedia.org The inherent structure of the isatin and the nature of the reaction mechanism predetermine the formation of a carboxylic acid group at the 4-position of the quinoline ring. nih.govnih.gov

The table below summarizes the influence of starting materials on the regioselectivity in quinoline synthesis.

| Reaction | Aniline Substituent | Other Reactant(s) | Major Product | Governing Factor(s) |

| Doebner | Electron-Donating Groups | Pyruvic Acid, Aldehyde | Ring closure at less hindered position | Steric Hindrance, Electronics |

| Combes | Methoxy (B1213986) (Electron-Donating) | Trifluoromethyl-β-diketone | 2-CF₃-quinoline | Steric Bulk, Electronics |

| Combes | Chloro/Fluoro (Electron-Withdrawing) | Trifluoromethyl-β-diketone | 4-CF₃-quinoline | Electronics |

Stereoselectivity becomes a crucial consideration when the synthesis involves chiral precursors, leading to the potential for enantiomeric or diastereomeric products. While specific studies on the stereoselective synthesis of this compound are not prevalent, research on related heterocyclic systems, such as the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, underscores the importance of chiral auxiliaries and controlled reaction pathways to achieve specific stereoisomers. mdpi.com

Anomeric-Based Oxidation Mechanisms

A novel approach to the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives involves a mechanism described as anomeric-based oxidation. acs.org This pathway facilitates the formation of the quinoline ring system under solvent-free conditions, often employing specialized catalysts.

One reported method utilizes ionically tagged magnetic nanoparticles with urea linkers as a reusable catalyst. acs.org The reaction condenses aryl aldehydes, pyruvic acid, and an amine (such as 1-naphthylamine (B1663977) in the model study) to produce the desired 2-aryl-quinoline-4-carboxylic acid derivatives in high yields and with short reaction times. acs.org

A plausible mechanism for this transformation has been proposed, outlining the key steps involved in the construction of the quinoline core via an anomeric-based oxidation pathway. acs.org

Proposed Mechanistic Steps:

| Step | Description |

| 1. Imine Formation | The amine (e.g., naphthylamine) acts as a nucleophile, attacking the catalyst-activated aldehyde to form an imine intermediate. |

| 2. Nucleophilic Attack | The enol form of pyruvic acid attacks the imine intermediate. |

| 3. Cyclization & Dehydration | The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration in the presence of the catalyst. |

| 4. Anomeric-Based Oxidation | The final intermediate is converted to the stable aromatic quinoline-4-carboxylic acid product through a process described as anomeric-based oxidation. acs.org |

This catalytic system demonstrates high efficiency and reusability, presenting a green chemistry approach to the synthesis of these important quinoline derivatives. acs.org

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of 6-Phenylquinoline-4-carboxylic acid. By analyzing the interaction of the molecule with electromagnetic radiation, methods like NMR, Mass Spectrometry, and IR spectroscopy provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. It provides information on the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR: In the proton NMR spectrum of a quinoline-4-carboxylic acid derivative, the carboxylic acid proton (–COOH) is typically the most deshielded, appearing as a singlet at a high chemical shift, often above 12 ppm, due to strong hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl group. libretexts.org The aromatic protons on the quinoline (B57606) and phenyl rings resonate in the downfield region, generally between 7.0 and 9.0 ppm. chemicalbook.com The specific splitting patterns and coupling constants of these signals are dictated by the substitution pattern, allowing for the precise assignment of each proton. For instance, protons on the quinoline ring adjacent to the nitrogen atom are typically shifted further downfield. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbonyl carbon of the carboxylic acid group is highly characteristic, appearing significantly downfield in the range of 165–185 ppm. libretexts.orgoregonstate.edu The sp²-hybridized carbons of the quinoline and phenyl rings produce a cluster of signals in the aromatic region, typically from 115 to 150 ppm. nih.govmdpi.com Quaternary carbons (those without attached hydrogens, such as C4, C6, and the phenyl-substituted C1') usually show weaker signals compared to protonated carbons. oregonstate.edu The exact chemical shifts provide insight into the electronic environment of each carbon atom. nih.govresearchgate.net

Table 1: Predicted NMR Spectral Data for this compound

| Analysis Type | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | Carboxylic Acid (-COOH) | > 12.0 | Appears as a broad singlet; position is concentration-dependent. libretexts.org |

| Aromatic (Quinoline/Phenyl) | 7.0 - 9.0 | Complex multiplet patterns corresponding to the different aromatic protons. chemicalbook.com | |

| ¹³C NMR | Carbonyl (-C OOH) | 165 - 185 | Typically a weak signal due to being a quaternary carbon. libretexts.orgoregonstate.edu |

| Aromatic (Quinoline/Phenyl) | 115 - 150 | Multiple signals corresponding to the 14 aromatic carbons. nih.govmdpi.com |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. nih.govresearchgate.net

Standard MS: In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ for this compound (C₁₆H₁₁NO₂) would be observed at an m/z corresponding to its molecular weight (approx. 249.27 g/mol ). fluorochem.co.uk A common fragmentation pathway for quinoline-4-carboxylic acids involves the loss of the carboxyl group as a radical (•COOH, 45 mass units) or the loss of carbon dioxide (CO₂, 44 mass units). chempap.orgresearchgate.net This leads to significant fragment ions at [M-COOH]⁺ and [M-CO₂]⁺•. Further fragmentation can occur through the loss of hydrogen cyanide (HCN) from the quinoline ring system. chempap.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, often to four or five decimal places. nih.govnih.gov This precision allows for the unambiguous determination of the elemental formula of the parent compound and its fragments, distinguishing it from other compounds with the same nominal mass. For C₁₆H₁₁NO₂, the calculated exact mass for the protonated molecule [M+H]⁺ is 250.08135. fluorochem.co.uk Finding a peak at this precise m/z value in an HRMS spectrum confirms the compound's elemental composition. nih.govmdpi.com

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Ion Type | Formula | Calculated m/z | Significance |

| MS | Molecular Ion [M]⁺ | C₁₆H₁₁NO₂⁺ | ~249.08 | Confirms molecular weight. |

| Fragment | [M-COOH]⁺ | ~204.08 | Indicates loss of the carboxylic acid group. chempap.org | |

| Fragment | [M-CO₂]⁺• | ~205.08 | Indicates loss of carbon dioxide. chempap.org | |

| HRMS | Protonated Molecule [M+H]⁺ | C₁₆H₁₂NO₂⁺ | 250.08135 | Confirms exact elemental composition. fluorochem.co.ukmdpi.com |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. researchgate.net For this compound, the key characteristic absorptions are:

O–H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. libretexts.org

C=O Stretch: A strong, sharp absorption band appears between 1710 and 1760 cm⁻¹. Its exact position is sensitive to the molecular environment; conjugation with the quinoline ring system typically shifts this band to a lower frequency, around 1710 cm⁻¹. libretexts.orglibretexts.org

C=C and C=N Stretches: Medium to strong absorptions in the 1450-1650 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline and phenyl rings.

C–H Bends: Absorptions in the 690-900 cm⁻¹ region are characteristic of the out-of-plane bending vibrations of C-H bonds on the substituted aromatic rings, providing clues about the substitution pattern.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. researchgate.net this compound possesses an extensive conjugated system encompassing the phenyl and quinoline rings. This extended π-system allows for π→π* electronic transitions, resulting in strong absorption bands in the UV region. The spectrum is expected to show multiple absorption maxima (λ_max), characteristic of the complex aromatic structure. The exact positions and intensities of these bands are influenced by the solvent used for the analysis. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating the target compound from impurities, starting materials, and by-products, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like this compound. mdpi.comresearchgate.net A typical setup involves a reversed-phase column (e.g., C18) where a polar mobile phase is used. The compound is dissolved in a suitable solvent and injected into the system.

For the analysis of aromatic carboxylic acids, a common mobile phase consists of a mixture of water (often buffered and containing an acid like trifluoroacetic acid to ensure the carboxyl group remains protonated) and an organic solvent such as methanol (B129727) or acetonitrile. mdpi.comhelixchrom.com The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks detected, typically by a UV detector set to a wavelength where the compound strongly absorbs. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical tool for the real-time monitoring of chemical reactions involving this compound. This technique allows for the rapid and effective tracking of the conversion of starting materials to products, ensuring optimal reaction conditions and yield.

In a typical laboratory setting, the synthesis of quinoline derivatives is monitored using silica (B1680970) gel plates, such as silica gel 60GF-254, as the stationary phase. The progress of the reaction can be visualized under ultraviolet (UV) light, a non-destructive method that relies on the inherent fluorescence or UV absorbance of the conjugated aromatic system present in the quinoline core. For compounds that are not UV-active or to enhance visualization, chemical staining agents like ferric chloride can be employed.

The choice of the mobile phase, or eluent, is critical for achieving clear separation of the components in the reaction mixture. A commonly utilized solvent system for the chromatography of quinoline derivatives is a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) or petroleum ether. The polarity of this mobile phase can be finely tuned by adjusting the ratio of the solvents to effectively separate the more polar carboxylic acid product from the less polar starting materials. For instance, a solvent system of ethyl acetate/petroleum ether in a 1:5 ratio has been effectively used in the column chromatography purification of similar quinoline compounds, indicating its suitability as a starting point for developing a TLC mobile phase.

The retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. While specific R_f values are highly dependent on the exact conditions (plate type, solvent mixture, temperature), a higher R_f value is generally observed for less polar compounds, while more polar compounds, like this compound, will exhibit lower R_f values due to stronger interaction with the polar silica gel stationary phase. By comparing the R_f values of spots on the TLC plate with those of the known starting materials and the expected product, chemists can effectively monitor the progression of the synthesis.

Detailed Research Findings:

While specific R_f values for this compound are not extensively reported in publicly available literature, the principles of chromatography allow for an informed approach to its analysis. The progress of reactions to form quinoline-4-carboxylic acid derivatives is routinely monitored by TLC on silica gel. researchgate.net The following table illustrates a hypothetical, yet representative, TLC analysis for the synthesis of this compound.

| Compound Category | Typical R_f Value Range (Ethyl Acetate/Hexane System) | Notes |

| Starting Materials (e.g., anilines, pyruvic acid) | 0.6 - 0.8 | Generally less polar than the final carboxylic acid product, thus traveling further up the TLC plate. |

| This compound | 0.2 - 0.4 | The carboxylic acid group significantly increases polarity, leading to stronger adsorption to the silica gel and a lower R_f value compared to the reactants. This clear separation allows for effective reaction monitoring. |

| Byproducts | Variable | The R_f values of any byproducts would depend on their individual polarities. |

This table is illustrative and R_f values can vary based on specific experimental conditions.

Elemental Analysis

Elemental analysis is a cornerstone technique for the characterization of a newly synthesized compound, providing direct evidence of its elemental composition and purity. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which are then compared to the theoretically calculated values based on the compound's molecular formula.

For this compound, with the molecular formula C₁₆H₁₁NO₂, the theoretical elemental composition can be calculated from the atomic weights of its constituent elements (C = 12.01 g/mol , H = 1.008 g/mol , N = 14.01 g/mol , O = 16.00 g/mol ) and its molecular weight (249.26 g/mol ).

Theoretical Elemental Composition:

Carbon (C): (16 * 12.01 / 249.26) * 100% = 77.10%

Hydrogen (H): (11 * 1.008 / 249.26) * 100% = 4.45%

Nitrogen (N): (1 * 14.01 / 249.26) * 100% = 5.62%

A close correlation between the experimentally determined values and these theoretical percentages provides strong confirmation of the compound's identity and purity. While high-resolution mass spectrometry (HRMS) is often used to confirm the molecular formula with high accuracy, elemental analysis offers complementary and fundamental evidence of the bulk sample's composition.

Detailed Research Findings:

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon | 77.10 | Data not available in searched sources |

| Hydrogen | 4.45 | Data not available in searched sources |

| Nitrogen | 5.62 | Data not available in searched sources |

Structure Activity Relationship Sar and Structural Modification Studies

General Principles of SAR in Quinoline-4-carboxylic Acids

The biological activity of quinoline-4-carboxylic acids is intrinsically linked to three principal regions of the molecule: the substituent at the C2 position, the carboxylic acid group at the C4 position, and the substitution pattern on the benzo portion of the quinoline (B57606) ring. nih.gov The nature of the substituent at the C2 position is a major determinant of activity, with bulky and hydrophobic groups often being a prerequisite for potent inhibition of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov The quinoline ring itself is a key pharmacophoric element found in numerous natural products and medicinally important compounds, contributing to a wide range of biological activities including antiviral, anti-inflammatory, and antimicrobial effects. mdpi.com

The carboxylic acid at the C4 position is another critical feature, often essential for biological activity. nih.gov This group can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds. nih.gov The substitution pattern on the quinoline core itself also plays a significant role in modulating the activity profile of these compounds.

Impact of Substituent Variation on Molecular Activity Profiles

Systematic modifications of the 6-phenylquinoline-4-carboxylic acid scaffold have provided valuable insights into the SAR of this class of compounds. The following subsections detail the effects of substitutions on the phenyl ring and the quinoline core, as well as the importance of the carboxylic acid group.

Substitutions on the Phenyl Ring (e.g., at the 2-, 3-, and 4-positions)

The substitution pattern on the phenyl ring at the 2-position of the quinoline core has a profound impact on the biological activity of this compound derivatives. For instance, in a series of 2-phenyl-quinoline-4-carboxylic acid derivatives synthesized and evaluated for their antibacterial activity, alterations of the amide side chains at the ortho-position of the 2-phenyl group led to varied effects. mdpi.com Compounds with a rigid cyclic amino group at this position demonstrated better activity against Gram-positive bacteria. mdpi.com

In another study focused on anticancer activity, carboxylic acid analogs with a meta-fluoro substitution on the 2-phenyl group exhibited the highest in vitro cytotoxicity. nih.gov The activity was significantly diminished when the fluorine atom was replaced by a chlorine or a methoxy (B1213986) group. nih.gov Furthermore, research into histone deacetylase (HDAC) inhibitors revealed that difluoride and phenyl substitutions on the phenyl ring were beneficial for inhibitory activity compared to the unsubstituted parent compound. nih.gov Conversely, methyl and methoxy substitutions on the phenyl ring led to a decrease in HDAC inhibitory potency. nih.gov

The position of the substituent on the phenyl ring is also crucial. For example, in the context of antibacterial agents, the length of the amide side chain at the ortho-position of the 2-phenyl group significantly influenced activity. mdpi.com

Substitutions on the Quinoline Core (e.g., at the 6-position)

Substitutions on the quinoline core, particularly at the 6-position, are critical for modulating the biological activity of this compound derivatives. The presence of a fluorine atom at the 6-position, as seen in the potent dihydroorotate dehydrogenase (DHODH) inhibitor brequinar (B1684385), is a key feature for its anticancer activity. nih.govaminer.cnaminer.cn

In the development of antimitotic agents, a 3'-fluoro-6-methoxy-2-phenyl-4-quinolone-3-carboxylic acid derivative demonstrated the highest in vitro cytotoxic activity among a series of tested compounds. nih.gov This highlights the synergistic effect of substitutions on both the quinoline core and the phenyl ring. Computational studies have also supported the importance of substitutions at the 6-position of the quinoline ring for antibacterial activity against DNA Gyrase. researchgate.net

Importance of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the quinoline ring is a crucial functional group for the biological activity of this class of compounds. nih.gov This moiety is often involved in key interactions with the target protein. For example, in the binding of brequinar to DHODH, the carboxylate group forms a salt bridge with an arginine residue (R136) and potentially a hydrogen bond with a glutamine residue (Q47), highlighting its essential role in anchoring the inhibitor to the active site. nih.gov The strict requirement for the carboxylic acid or its corresponding salts at the C4 position for DHODH inhibition has been well-established through extensive SAR studies. nih.gov

Rational Design and De Novo Molecular Design Approaches

The development of novel this compound derivatives has been significantly advanced by the application of rational design and de novo molecular design strategies. These approaches leverage the structural information of the target protein to design inhibitors with improved potency and selectivity.

For instance, the design of novel HIV-1 integrase inhibitors was based on the scaffold of GS-9137, a known quinoline-3-carboxylic acid inhibitor. mdpi.com By utilizing a pharmacophore model developed from a training set of compounds including GS-9137, new derivatives with substitutions at the N-1 position of the quinoline ring were designed and synthesized. mdpi.com Similarly, the discovery of potent DHODH inhibitors was guided by the high-resolution crystal structure of DHODH in complex with a brequinar analogue. nih.gov This structural information allowed for the design of analogues with strategically placed hydrogen bond accepting groups to form new electrostatic interactions, leading to the discovery of highly potent compounds. nih.gov

Molecular Hybridization Strategies in Derivative Design

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially enhanced activity or a dual mode of action. This approach has been applied to the design of novel quinoline derivatives. For example, novel quinoline derivatives have been synthesized and evaluated as DNA gyrase inhibitors by incorporating different structural motifs. researchgate.net This strategy aims to improve the binding affinity and antibacterial properties of the parent quinoline scaffold.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding how derivatives of 6-phenylquinoline-4-carboxylic acid interact with their biological targets.

Molecular docking studies have been instrumental in elucidating the binding modes of phenylquinoline-4-carboxylic acid derivatives with various protein targets.

DNA Gyrase : As inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, quinoline (B57606) derivatives are docked into the enzyme's active site. nih.govuomustansiriyah.edu.iq Studies on 2-phenyl-quinoline-4-carboxylic acid derivatives show that they bind within the active site of DNA gyrase A and B subunits. nih.gov The docking results for some derivatives revealed interactions with key amino acid residues and magnesium ions in the enzyme's active center, suggesting their potential as DNA gyrase inhibitors. nih.gov The fundamental action involves the inhibition of the DNA gyrase enzyme, which is necessary for DNA replication. uomustansiriyah.edu.iq For example, docking analyses of related compounds against S. aureus DNA gyrase (PDB ID: 5cdq) have been performed to understand the interaction modes. brieflands.com

Histone Deacetylases (HDACs) : Phenylquinoline-4-carboxylic acid derivatives have been investigated as HDAC inhibitors for cancer therapy. bohrium.comnih.govfrontiersin.org In these studies, the 2-substituted phenylquinoline-4-carboxylic acid moiety typically serves as the "cap" group of the inhibitor, which interacts with hydrophobic residues at the entrance of the HDAC active site. nih.govfrontiersin.org The design of these inhibitors often includes a zinc-binding group (ZBG), such as hydroxamic acid or a hydrazide, connected by a linker. nih.govfrontiersin.org Docking studies on HDAC3, for instance, have shown that these compounds can achieve selectivity. One active compound, D28, demonstrated significant selectivity for HDAC3 over HDAC1, 2, and 6. bohrium.comnih.gov The active site of HDACs contains an 11 Å binding pocket with a zinc ion that is crucial for its catalytic function. mdpi.com

Dihydroorotate (B8406146) Dehydrogenase (DHODH) : Quinoline-4-carboxylic acids have also been explored as inhibitors of DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov Docking studies suggest these compounds occupy a binding site similar to the known inhibitor brequinar (B1684385). nih.gov This binding pocket is largely nonpolar, and the carboxylic acid of the quinoline scaffold is critical for interaction, forming a salt bridge with Arginine (R136) and a potential hydrogen bond with Glutamine (Q47). nih.gov A high-resolution co-crystal structure of a brequinar analogue with DHODH (PDB ID: 1D3G) has provided detailed insight into the essential pharmacophore for these interactions. nih.gov

Binding affinity calculations provide a quantitative estimate of the binding strength between a ligand and its target protein. These values, often expressed as binding energy (e.g., in kcal/mol) or docking scores, are crucial for ranking potential drug candidates.

For derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid targeting P-glycoprotein, molecular docking studies revealed binding energies as high as -9.22 kcal/mol, indicating strong affinity. nih.gov Similarly, in the development of antibacterial agents, docking of new 2-phenyl-quinoline-4-carboxylic acid derivatives against E. coli showed maximum binding affinities of -6.9 kcal/mol and -7.9 kcal/mol, which were comparable to the control drug ciprofloxacin (B1669076) (-7.2 kcal/mol). researchgate.net In studies targeting HDACs, docking scores help to rationalize the observed inhibitory activity and selectivity of different derivatives. mdpi.com For instance, the interaction energy of resveratrol (B1683913) with the HDAC2 binding pocket was calculated to be -6.453 Kcal/mol. mdpi.com

| Compound Series | Target Protein | Binding Affinity / Energy | Key Interacting Residues |

|---|---|---|---|

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | E. coli DNA Gyrase | -7.9 kcal/mol | N/A |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | -9.22 kcal/mol | N/A |

| (Quinolin-4-ylthio)carboxylic acids | E. coli DNA Gyrase B | N/A | Interacts with amino acid residues and magnesium ion in active center. nih.gov |

| 2-Substituted phenylquinoline-4-carboxylic acid derivatives | HDAC3 | N/A | Forms hydrophobic interactions with residues in the opening of the active site. nih.govfrontiersin.org |

| 4-Quinoline carboxylic acids | DHODH (1D3G) | N/A | Carboxylate forms a salt bridge with R136 and potential H-bond with Q47. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of QSAR models for quinoline-4-carboxylic acid derivatives involves creating a dataset of molecules with known biological activities and then using statistical methods to correlate these activities with calculated molecular properties, known as descriptors. physchemres.org Various machine learning and statistical techniques, such as multiple linear regression (MLR), partial least squares (PLS), and algorithms like CatBoost, are employed to build these predictive models. nih.govnih.gov For instance, a QSAR study on 2-aryl-4-quinoline carboxylic acid analogues as DHODH inhibitors used a dataset of 92 molecules with diverse substitution patterns. physchemres.org Another study on P-glycoprotein inhibitors developed 16 different machine learning-based models to predict activity. nih.gov These models, once validated, can be used to screen virtual libraries of compounds to identify new, potentially more potent molecules before their synthesis. nih.gov

A wide range of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for QSAR analysis. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., steric and electronic properties). nih.gov Software like ChemDraw and the Molecular Operating Environment (MOE) are often used for this purpose. nih.gov

The predictive power and robustness of the developed QSAR models are assessed using various statistical metrics. The coefficient of determination (R²) and root mean squared error (RMSE) are common metrics for evaluating model performance. nih.gov For a model predicting P-glycoprotein inhibition, a CatBoost-based model achieved a high R² of 95% and a low RMSE of 0.283. nih.gov Cross-validation techniques, such as 5-fold cross-validation, are used to test the internal predictive ability of the models, with one study reporting balanced accuracies of 59-98% for binary classifiers of anti-E. coli activity. nih.gov Both atom-based and field-based 3D-QSAR models have demonstrated good predictive abilities for DHODH inhibitors. physchemres.org

| Compound Series / Target | QSAR Model Type | Key Statistical Parameters |

|---|---|---|

| (Quinolin-4-ylthio)carboxylic acids / E. coli | Binary Classifiers | Balanced Accuracy (BA) = 60-99% (Test Set) nih.gov |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid / P-glycoprotein | CatBoost (Machine Learning) | R² = 0.95, RMSE = 0.283 nih.gov |

| 2-Aryl-4-quinoline carboxylic acid / DHODH | 3D-QSAR (Atom-based, Field-based) | Good predictive abilities and robustness reported. physchemres.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking.

These simulations are used to assess the stability of the binding pose predicted by docking. unipi.it By simulating the complex over nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes. nih.gov MD simulations are also used to analyze the flexibility of different parts of the protein upon ligand binding and to calculate binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov For example, MD simulations have been used to study the binding of inverse agonists to their targets, revealing that different binding modes can lead to changes in protein helix structures, which in turn affects biological activity. nih.gov These studies help to identify the key amino acid residues that contribute most significantly to the binding energy and stability of the complex. nih.gov

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This methodology has been instrumental in identifying lead compounds containing the quinoline-4-carboxylic acid scaffold.

Derivatives of phenylquinoline-4-carboxylic acid have been the subject of various virtual screening campaigns to explore their therapeutic potential. For instance, the 2-substituted phenylquinoline-4-carboxylic acid moiety has been effectively utilized as a "cap" group in the design of novel histone deacetylase (HDAC) inhibitors. nih.gov This cap group is crucial as it binds to the hydrophobic region at the entrance of the HDAC active site, potentially blocking the entry of natural substrates. nih.gov

One of the prominent virtual screening techniques applied to quinoline derivatives is induced-fit docking (IFD). IFD accounts for the flexibility of the protein's active site, providing a more realistic model of the binding interaction. This method was employed in studies of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, derivatives of the quinoline structure, to evaluate their potential as phosphatidylinositol 3-kinase (PI3Kα) inhibitors. mdpi.com The results of these IFD studies demonstrated that the quinolone scaffold can be effectively accommodated within the kinase domains, forming crucial hydrogen bonds with key amino acid residues. mdpi.com

Structure-based virtual screening, which relies on the 3D structure of the target protein, has also been successfully used. In one such campaign, 2-arylthiazole-4-carboxylic acids were identified as high-affinity ligands for the CaMKIIα hub domain, showcasing the power of this approach to discover novel molecular classes for specific biological targets. nih.gov

The following table summarizes representative virtual screening studies conducted on compounds related to the this compound scaffold.

| Target | Screening Method | Compound Class Studied | Outcome |

| Histone Deacetylases (HDACs) | Structure-based design | 2-Substituted phenylquinoline-4-carboxylic acid derivatives | Identification of a selective HDAC3 inhibitor (D28) with potent anticancer activity. nih.gov |

| Phosphatidylinositol 3-kinase (PI3Kα) | Induced-Fit Docking (IFD) | N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Showed significant binding interactions with key residues in the kinase domain. mdpi.com |

| CaMKIIα Hub Domain | Structure-based virtual screening | 2-Arylthiazole-4-carboxylic acids | Discovery of a new class of high-affinity ligands. nih.gov |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These calculations provide insights into molecular structure, stability, and reactivity, which are crucial for the rational design of new functional molecules.

For quinoline derivatives, DFT studies are often employed to understand their electronic structure through the analysis of Frontier Molecular Orbitals (FMOs). nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A large energy gap suggests high stability and low reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap indicates a molecule that is more polarizable and reactive, often termed a "soft" molecule. nih.gov

Quantum chemical calculations have been used to rationalize the structure of quinoline carboxylic acid derivatives. For example, calculations performed on 2-(4-Methylphenyl)quinoline-4-carboxylic acid yielded a conformation that was in good agreement with the structure determined by X-ray diffraction studies. researchgate.net In the solid state, this molecule exhibits hydrogen bonding between the carboxy oxygen atom and the quinoline nitrogen atom. researchgate.net

The electronic properties of quinoline derivatives can be tuned by introducing different substituents. For instance, a series of quinoline-amide derivatives were synthesized, and their electronic properties were investigated using DFT. nih.gov These studies help in understanding how structural modifications influence the electronic behavior and, consequently, the potential applications of these compounds.

Below is a table summarizing key electronic properties calculated for a related quinoline derivative, providing an example of the data obtained from such computational studies.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Ethyl 6-amino-2-methyl-4-phenylquinoline-3-carboxylate | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results, but generally a large ΔE indicates low reactivity and high stability nih.gov |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | Specific values not provided, but calculations confirmed a conformation similar to X-ray diffraction data researchgate.net | Specific values not provided, but calculations confirmed a conformation similar to X-ray diffraction data researchgate.net | Specific values not provided |

Mechanistic Studies of Biological Interactions and Molecular Targets

Enzyme Inhibition and Modulation Studies

Derivatives of 6-phenylquinoline-4-carboxylic acid have been systematically evaluated for their inhibitory or modulatory effects on several critical enzymes. These studies provide a foundation for understanding their therapeutic potential and for the rational design of more potent and selective agents.

DNA Gyrase and Topoisomerase IV Inhibition

Quinolone compounds are well-established antibacterial agents that target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, recombination, and repair. nih.govnih.gov The core mechanism involves the reversible trapping of enzyme-DNA complexes, which leads to an inhibition of DNA synthesis and ultimately bacterial cell death. nih.govnih.gov While direct studies on this compound itself are limited in this context, the broader class of quinoline-4-carboxylic acids is known for this activity. Resistance to these agents often arises from mutations in the genes encoding these topoisomerases. nih.govnih.gov For many gram-negative bacteria, initial resistance is linked to mutations in DNA gyrase, while higher-level resistance involves additional changes in topoisomerase IV. nih.gov In some gram-positive bacteria, this pattern is reversed. nih.gov

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is vital for cell proliferation. mdpi.comnih.gov Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, particularly in the S-phase. nih.gov A number of quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of human DHODH (hDHODH). nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potential of these compounds. For instance, a series of 2-substituted quinoline-4-carboxylic acids were synthesized and evaluated for their hDHODH inhibitory activity. Molecular docking studies have helped to elucidate the structural features that differentiate highly active inhibitors from those with medium to low activity. nih.gov The carboxylate group of these inhibitors typically forms important interactions, such as a salt bridge with arginine residues (e.g., R136) and hydrogen bonds with other residues like glutamine (e.g., Q47) within the enzyme's binding pocket. nih.gov This has led to the discovery of potent analogues with IC50 values in the nanomolar range. nih.gov

Table 1: DHODH Inhibitory Activity of Selected Quinoline-4-Carboxylic Acid Analogues

| Compound | DHODH IC50 (nM) |

| Analogue 41 | 9.71 ± 1.4 |

| Analogue 43 | 26.2 ± 1.8 |

| 1,7-Naphthyridine 46 | 28.3 ± 3.3 |

This table presents the half-maximal inhibitory concentration (IC50) values of selected quinoline-based analogues against dihydroorotate dehydrogenase (DHODH), indicating their potency as inhibitors of this enzyme. nih.gov

Histone Deacetylase (HDAC) Inhibition and Selectivity (e.g., HDAC3)

Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones. nih.govfrontiersin.org Their inhibition is a validated strategy in cancer therapy. researchgate.netbohrium.com The 2-phenylquinoline-4-carboxylic acid scaffold has been incorporated as a "cap" group in the design of novel HDAC inhibitors. nih.govfrontiersin.org This structural element is designed to form strong hydrophobic interactions with residues at the opening of the HDAC active site. nih.govfrontiersin.org

In the development of these inhibitors, different zinc-binding groups (ZBGs), such as hydroxamic acid and hydrazide, have been attached to the quinoline (B57606) core via a linker. nih.govfrontiersin.org This approach has led to the identification of compounds with significant selectivity for specific HDAC isoforms. For example, a hydroxamic acid-quinoline hybrid, compound D28, demonstrated notable selectivity for HDAC3. nih.govfrontiersin.org Further modifications, such as the use of hydrazide ZBGs, have been shown to enhance both the activity and selectivity of these inhibitors, particularly against class I HDACs. nih.govfrontiersin.org

Table 2: HDAC Inhibitory Profile of a 2-Phenylquinoline-4-carboxylic Acid Derivative

| Compound | Target | IC50 (µM) |

| D28 | HDAC3 | 24.45 |

This table shows the half-maximal inhibitory concentration (IC50) value for compound D28, an HDAC inhibitor featuring a 2-substituted phenylquinoline-4-carboxylic acid cap, against HDAC3. This compound did not show inhibition of HDAC1, 2, and 6. nih.govfrontiersin.org

Tumor Necrosis Factor-alpha Converting Enzyme (TACE) Inhibition

Tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE), also known as ADAM17, is a metalloproteinase responsible for cleaving the membrane-bound precursor of TNF-α to release its soluble, active form. nih.govnih.gov TNF-α is a potent pro-inflammatory cytokine involved in a variety of inflammatory diseases. pensoft.net Consequently, inhibiting TACE is a therapeutic strategy to reduce TNF-α levels. nih.govpensoft.net

While specific studies on this compound as a TACE inhibitor are not prevalent, the broader quinolone class of compounds has been investigated for anti-inflammatory effects that may involve TACE modulation. For example, the quinolone antibiotic sitafloxacin (B179971) has been shown to suppress TACE phosphorylation and activity, thereby inhibiting the release of TNF-α from cells. nii.ac.jp This suggests that quinoline-based structures have the potential to interfere with TACE function.

Cyclooxygenase (COX-1/COX-2) Activity Modulation

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key to the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. nih.govnih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov

Derivatives of 4-carboxyl quinoline have been designed as selective COX-2 inhibitors. researchgate.net By incorporating a methylsulfonyl pharmacophore at the para position of the C-2 phenyl ring, researchers have developed potent and highly selective COX-2 inhibitors. researchgate.net Molecular modeling studies have shown that the p-MeSO2 substituent on the C-2 phenyl ring can fit into the secondary pocket of the COX-2 active site, while the carboxyl group of the quinoline can interact with key residues like Arg120. researchgate.net The lipophilicity of substituents on the quinoline ring also plays an important role in COX-2 inhibitory activity. researchgate.net

Table 3: COX-2 Inhibitory Activity of a Tetrahydrobenzo[h]quinoline-4-carboxylic acid Derivative

| Compound | COX-2 IC50 (µM) | Selectivity Index |

| 9e | 0.043 | >513 |

| Celecoxib (Reference) | 0.060 | 405 |

This table compares the in vitro COX-2 inhibitory potency (IC50) and selectivity index of compound 9e, a 4-carboxyl quinoline derivative, with the reference drug celecoxib. researchgate.net

Cellular Pathway Interventions

The enzymatic inhibitory activities of this compound derivatives translate into significant interventions in cellular pathways. For instance, HDAC inhibitors based on this scaffold have been shown to induce G2/M cell cycle arrest and promote apoptosis in cancer cells. nih.govfrontiersin.org This demonstrates that beyond simple enzyme inhibition, these compounds can trigger downstream cellular events that are therapeutically desirable, particularly in oncology. The inhibition of DHODH by these compounds not only halts cell cycle progression but has also been shown to have broader implications, such as sensitizing cancer cells to other therapies. nih.gov

Induction of Cell Cycle Arrest (e.g., G2/M phase)

There is no specific information available in the reviewed literature detailing the induction of cell cycle arrest by this compound. However, studies on related isomers, such as certain 2-phenylquinoline-4-carboxylic acid derivatives, have shown the ability to induce G2/M phase arrest in cancer cell lines like K562. nih.gov For example, a derivative known as molecule D28 was found to increase the proportion of cells in the G2/M phase in a dose-dependent manner. nih.gov These findings on related compounds suggest a potential area for future investigation for this compound, but currently, no direct evidence is available.

Antimitotic Mechanisms

No specific studies detailing the antimitotic mechanisms of this compound were identified in the available research.

Protein Binding and Interaction Analyses

Direct protein binding and interaction analyses for this compound are not described in the reviewed literature. Research into the broader family of quinoline derivatives has utilized molecular docking to explore potential interactions. For instance, derivatives of the isomeric 2-phenyl quinoline-4-carboxamide have been studied for their binding affinity with various protein targets. researchgate.net Furthermore, the 2-substituted phenylquinoline-4-carboxylic acid scaffold has been investigated for its potential to form strong hydrophobic interactions within the active site of histone deacetylases (HDACs). nih.govfrontiersin.org

Interactions with Other Biological Targets (e.g., NMDA Receptor, Neurokinin-3 Receptor, Integrase)

While the quinoline scaffold is present in molecules targeting a range of receptors, specific interaction data for this compound with the NMDA receptor, neurokinin-3 receptor, or integrase is limited or indicates a lack of activity.

NMDA Receptor: Research has been conducted on quinoline-2-carboxylic acid derivatives as antagonists for the glycine (B1666218) site of the NMDA receptor, but this does not extend to the 6-phenyl-4-carboxylic acid isomer. researchgate.net

Neurokinin-3 Receptor: Potent antagonists for the NK3 receptor have been developed based on a N',2-diphenylquinoline-4-carbohydrazide core, which is structurally distinct from this compound. nih.gov

Integrase: A study designing potential HIV-1 integrase (IN) inhibitors based on a quinoline-3-carboxylic acid scaffold found that having a phenyl group directly linked to the C-6 position resulted in a compound that was completely inactive in inhibiting the enzyme. mdpi.com Other research has focused on different quinoline structures as allosteric integrase inhibitors. nih.gov

Role as Reagents in Biochemical Assays and Cell Culture Experiments

There is no information in the reviewed literature describing the use of this compound as a specific reagent in biochemical assays or cell culture experiments. While related bromo-substituted phenyl-quinoline-carboxylic acids are noted for their use as building blocks in organic synthesis and for developing fluorescent probes, this application is not documented for the 6-phenyl isomer itself. chemimpex.com

Article on "this compound" Cannot Be Generated

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific research data to generate a thorough and informative article on the chemical compound This compound focusing on its applications in materials science and coordination chemistry as outlined.

The user's request specified a detailed article structured around the following topics:

Applications in Materials Science and Coordination Chemistry

Design and Synthesis of New Materials Incorporating the 6-Phenylquinoline-4-carboxylic Acid Moiety

Despite the existence of a CAS number (1973181-45-1) for this compound, which confirms its identity and commercial availability, there is a notable absence of published studies detailing its use as a ligand to form coordination complexes with metal ions. Similarly, research on the design and synthesis of new materials, such as metal-organic frameworks (MOFs) or coordination polymers that specifically incorporate the this compound moiety, could not be found.

The available literature extensively covers related compounds, such as 2-phenylquinoline-4-carboxylic acid (Cinchophen) and other substituted quinoline-4-carboxylic acids, detailing their roles as ligands and building blocks for new materials. However, per the strict instructions to focus solely on this compound and not introduce information from outside the explicit scope, these findings on related but distinct molecules cannot be used to construct the requested article.

Without dedicated research findings on its coordinating behavior, the structure of its complexes, or methods for its incorporation into advanced materials, any attempt to write the specified sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Furthermore, the creation of the mandated data tables is impossible without the underlying research data.

Therefore, the request to generate an article on this specific compound and its applications in materials and coordination chemistry cannot be fulfilled at this time due to a lack of available scientific information in the public domain.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Protocols

The synthesis of quinoline-4-carboxylic acid derivatives has traditionally relied on methods like the Doebner and Pfitzinger reactions. researchgate.netmdpi.com However, the future of synthesizing 6-phenylquinoline-4-carboxylic acid and its analogs lies in the development of more efficient, environmentally friendly, and versatile protocols.

Recent advancements have focused on one-pot, multi-component reactions, often facilitated by microwave irradiation, to increase yields, shorten reaction times, and simplify work-up procedures. researchgate.net For instance, a one-pot, three-component synthesis of quinoline-4-carboxylic acid derivatives from aromatic benzaldehyde (B42025), substituted aniline (B41778), and pyruvic acid using p-toluenesulfonic acid (p-TSA) under microwave conditions has been reported as a high-yield and clean method. researchgate.net

Future research will likely continue to explore novel catalytic systems, including organocatalysts and nanocatalysts, to further enhance the efficiency and selectivity of these reactions. The modified Pfitzinger methodology remains a convenient route for synthesizing certain derivatives. researchgate.net The exploration of solvent-free reaction conditions is another promising avenue for developing greener synthetic strategies. researchgate.net

Exploration of Untapped Biological Targets and Pathways